molecular formula C17H24O4 B2750791 (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid CAS No. 1630949-90-4

(2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid

Cat. No.: B2750791
CAS No.: 1630949-90-4
M. Wt: 292.375
InChI Key: XDGUJINJMPKTPO-PKNBQFBNSA-N
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Description

(2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a heptoxy group and a methoxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid typically involves the condensation of 4-heptoxy-3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The methoxy and heptoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives.

Scientific Research Applications

(2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. For instance, its anticancer activity is believed to be mediated through the inhibition of estrogen receptor alpha (ERα), leading to the disruption of cancer cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid is unique due to its specific combination of heptoxy and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-(4-heptoxy-3-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-3-4-5-6-7-12-21-15-10-8-14(9-11-17(18)19)13-16(15)20-2/h8-11,13H,3-7,12H2,1-2H3,(H,18,19)/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGUJINJMPKTPO-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCOC1=C(C=C(C=C1)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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